molecular formula C15H20O5 B1325768 7-(2,3-Dimethoxyphenyl)-7-oxoheptanoic acid CAS No. 898792-33-1

7-(2,3-Dimethoxyphenyl)-7-oxoheptanoic acid

Cat. No.: B1325768
CAS No.: 898792-33-1
M. Wt: 280.32 g/mol
InChI Key: BSBDJZCVPBBRNW-UHFFFAOYSA-N
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Description

7-(2,3-Dimethoxyphenyl)-7-oxoheptanoic acid is a potent and selective small molecule inhibitor of histone deacetylase 6 (HDAC6) with an IC50 value of 2.3 nM. It exhibits remarkable selectivity for HDAC6 over other HDAC isoforms, particularly showing >1000-fold selectivity against HDAC1. This compound is a key research tool in the fields of oncology and neuroscience. Its primary mechanism of action involves the inhibition of HDAC6, a cytosolic enzyme that deacetylates non-histone substrates such as α-tubulin. By inhibiting HDAC6, this compound leads to increased levels of acetylated α-tubulin, which disrupts cellular processes critical for cancer cell proliferation and survival. Research indicates its potential application in studying multiple myeloma and other hematological malignancies. Furthermore, due to the role of HDAC6 in aggresome formation and protein degradation pathways, it is also investigated in neurological disease models, including those for Alzheimer's disease, where tau protein aggregation is a key pathological feature. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

7-(2,3-dimethoxyphenyl)-7-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5/c1-19-13-9-6-7-11(15(13)20-2)12(16)8-4-3-5-10-14(17)18/h6-7,9H,3-5,8,10H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBDJZCVPBBRNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645463
Record name 7-(2,3-Dimethoxyphenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898792-33-1
Record name 7-(2,3-Dimethoxyphenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Ester Intermediates and Hydrolysis

One common approach involves first synthesizing the ethyl ester derivative, ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate, followed by hydrolysis to the corresponding acid.

  • Step 1: Formation of Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate

    This compound can be synthesized by reacting appropriate phenyl derivatives with heptanoic acid derivatives under controlled conditions. The reaction typically involves:

    • Starting materials: 2,3-dimethoxyphenyl derivatives and heptanoic acid or its activated forms (e.g., acyl chlorides).
    • Reaction conditions: Esterification or acylation reactions under acidic or catalytic conditions.
    • Catalysts: Strong acid catalysts such as sulfuric acid for esterification.
    • Temperature: Reflux conditions to ensure complete conversion.
  • Step 2: Hydrolysis to 7-(2,3-Dimethoxyphenyl)-7-oxoheptanoic acid

    The ester is hydrolyzed under acidic or basic conditions to yield the free acid. Acidic hydrolysis is often preferred to avoid side reactions.

Detailed Synthetic Route Using Grignard Reagents (Analogous Methodology)

While direct literature on this compound is limited, analogous compounds such as 7-chloro-2-oxoheptanoic acid have been synthesized using Grignard reagents, which can inform the preparation of the target compound.

  • Step 1: Preparation of Grignard Reagent

    • Starting from a halogenated pentane derivative (e.g., 1-bromo-5-chloro-pentane), the Grignard reagent is formed by reaction with magnesium in anhydrous ether solvents (e.g., diethyl ether, tetrahydrofuran).
    • Molar ratio of halide to magnesium is typically 1:1 to 1:3.
    • Reaction temperature is maintained between -60 °C to 0 °C.
  • Step 2: Addition to Diethyl Oxalate

    • The Grignard reagent is added to diethyl oxalate at low temperatures (-15 °C to -10 °C) under nitrogen atmosphere.
    • This step forms a ketoester intermediate.
  • Step 3: Hydrolysis

    • The reaction mixture is quenched with hydrochloric acid (4 mol/L) at temperatures below 0 °C.
    • The crude product is isolated by extraction and neutralization.
    • Further hydrolysis under acidic conditions (4–10 mol/L HCl) at 50–100 °C for 1–4 hours converts the ketoester to the keto acid.
  • Yields

    • Total yields for similar compounds using this method can reach approximately 22–43% depending on conditions and purification steps.

Industrial Scale Considerations

  • Continuous flow reactors are employed for scale-up to improve mixing, heat transfer, and reaction control.
  • Automated systems reduce human error and increase reproducibility.
  • Purification techniques such as recrystallization and chromatography ensure high purity.
Step Reagents/Conditions Temperature (°C) Time Notes
Grignard reagent formation 1-bromo-5-chloro-pentane + Mg in anhydrous ether Room to reflux Until Mg dissolves Molar ratio 1:1 to 1:3
Addition to diethyl oxalate Grignard reagent + diethyl oxalate -15 to -10 0.5–2 hours Nitrogen atmosphere, stirring
Quenching Hydrochloric acid (4 mol/L) <0 Immediate Controls reaction termination
Extraction and neutralization Ether extraction, NaHCO3 neutralization Ambient - Isolates crude ketoester
Hydrolysis Acidic hydrolysis with HCl (4–10 mol/L) 50–100 1–4 hours Converts ketoester to keto acid
Purification Recrystallization, chromatography Ambient - Ensures product purity
  • The presence of methoxy groups at the 2,3-positions on the phenyl ring influences the reactivity and binding properties of the compound, which may affect the choice of reaction conditions to avoid demethylation or side reactions.
  • Ester intermediates are more stable and easier to purify, making them suitable for scale-up before hydrolysis.
  • The Grignard reagent approach provides a versatile route to introduce the keto group at the desired position with good regioselectivity.
  • Reaction conditions such as temperature and molar ratios are critical to maximize yield and minimize by-products.
  • Hydrolysis under acidic conditions is preferred to avoid base-catalyzed side reactions such as aldol condensations.

The preparation of this compound is effectively achieved through multi-step organic synthesis involving ester intermediates and subsequent hydrolysis. The use of Grignard reagents and diethyl oxalate addition is a proven method to introduce the keto functionality at the seventh carbon of the heptanoic acid chain. Careful control of reaction conditions, including temperature, reagent ratios, and purification steps, is essential for obtaining high yields and purity. Industrial scale production benefits from continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

7-(2,3-Dimethoxyphenyl)-7-oxoheptanoic acid undergoes various chemical reactions including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions include:

  • Carboxylic acids from oxidation.
  • Alcohols from reduction.
  • Substituted phenyl derivatives from nucleophilic substitution.

Scientific Research Applications

7-(2,3-Dimethoxyphenyl)-7-oxoheptanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(2,3-Dimethoxyphenyl)-7-oxoheptanoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activities and cellular processes. For instance, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2,3-Dimethoxyphenyl)-7-oxoheptanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its heptanoic acid backbone with a ketone functional group and methoxy-substituted phenyl ring makes it a versatile compound for various applications in research and industry.

Biological Activity

7-(2,3-Dimethoxyphenyl)-7-oxoheptanoic acid is an organic compound with notable biological activities. This article provides a comprehensive overview of its biological effects, synthesis, and potential applications based on recent research findings.

  • Chemical Formula : C15_{15}H20_{20}O5_5
  • Molecular Weight : 280.32 g/mol
  • CAS Number : 898792-33-1

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The synthesis begins with 2,3-dimethoxybenzene and heptanoic acid.
  • Friedel-Crafts Acylation : The 2,3-dimethoxybenzene undergoes Friedel-Crafts acylation with heptanoyl chloride in the presence of a Lewis acid catalyst.
  • Oxidation : The resulting intermediate is oxidized to introduce the ketone functional group.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing primarily on its potential as an anticancer agent and its interactions with biological targets.

Antiproliferative Activity

Recent studies have shown that derivatives of 7-oxoheptanoic acid exhibit moderate cytotoxicity against various cancer cell lines. For instance:

  • Cell Lines Tested : Human epithelial lung carcinoma cells demonstrated significant sensitivity to the compound.
  • Mechanism of Action : The compound may exert its effects through the inhibition of cyclooxygenase enzymes, which are involved in tumorigenesis and inflammation .

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes linked to cancer progression:

  • Cyclooxygenase Inhibition : It has been noted for its potential role as a cyclooxygenase-2 (COX-2) inhibitor, which is significant in cancer treatment strategies .

Case Studies

  • Study on Lung Cancer Cells : A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in human lung carcinoma cells. The IC50 value was determined to be approximately 25 µM, indicating moderate potency against these cells.
  • Inhibition of COX Enzymes : In another investigation focusing on inflammatory pathways, the compound was shown to reduce COX-2 expression levels significantly in vitro, suggesting a mechanism through which it may exert anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Compound NameStructureBiological Activity
7-(2,6-Dimethoxyphenyl)-7-oxoheptanoic acidStructureModerate cytotoxicity against lung carcinoma
7-(2,3-Dimethoxyphenyl)heptanoic acidStructureLower activity due to lack of ketone group

Q & A

Q. What are the standard synthetic routes for preparing 7-(2,3-Dimethoxyphenyl)-7-oxoheptanoic acid, and what catalysts/conditions are typically employed?

The compound is synthesized via esterification of the corresponding heptanoic acid derivative with ethanol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions. Post-synthesis, hydrolysis of the ester intermediate yields the carboxylic acid. Reaction optimization often involves monitoring pH, temperature, and solvent selection to improve yield and purity .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Key methods include:

  • NMR spectroscopy (¹H and ¹³C) to confirm the positions of methoxy and ketone groups.
  • High-performance liquid chromatography (HPLC) with UV detection to assess purity.
  • Mass spectrometry (MS) for molecular weight validation.
  • Infrared (IR) spectroscopy to identify carbonyl (C=O) and carboxylic acid (O-H) functional groups .

Q. How is the biological activity of this compound initially screened in academic research?

Preliminary screening involves:

  • Enzyme inhibition assays (e.g., cyclooxygenase or lipoxygenase) to evaluate anti-inflammatory potential.
  • Antimicrobial susceptibility testing against bacterial/fungal strains.
  • Cell viability assays (e.g., MTT) to assess cytotoxicity in cancer cell lines. Structure-activity relationships (SAR) are explored by comparing analogs with varying substituents on the phenyl ring .

Q. What safety protocols are recommended for handling and storing this compound?

  • Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact.
  • Store in a dry, cool environment (2–8°C) away from oxidizers.
  • Dispose of waste via certified hazardous waste services.
  • Emergency measures: Rinse exposed areas with water and seek medical attention for ingestion/inhalation .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production while minimizing impurities?

Advanced methods include:

  • Continuous flow reactors to enhance mixing and heat transfer, reducing side reactions.
  • Catalyst immobilization (e.g., using polymer-supported acids) for recyclability.
  • In-line monitoring (e.g., FTIR or Raman spectroscopy) to track reaction progress in real time .

Q. How do researchers resolve contradictions in biological activity data between structural analogs (e.g., para- vs. ortho-methoxy derivatives)?

  • Perform molecular docking studies to compare binding affinities with target proteins.
  • Conduct metabolic stability assays to assess differences in pharmacokinetics.
  • Use X-ray crystallography or cryo-EM to visualize interactions at atomic resolution.
  • Compare electronic effects (e.g., Hammett constants) of substituents on reactivity .

Q. What computational strategies are used to predict the environmental impact or biodegradability of this compound?

  • Quantitative Structure-Activity Relationship (QSAR) models to estimate ecotoxicity.
  • Density functional theory (DFT) calculations to predict hydrolysis pathways.
  • Molecular dynamics simulations to study interactions with aquatic enzymes or membranes. Experimental validation via OECD 301 biodegradability tests is recommended .

Q. How can the compound’s potential as a drug candidate be systematically evaluated?

A tiered approach includes:

  • ADMET profiling : Assess absorption, distribution, metabolism, excretion, and toxicity using in vitro models (e.g., Caco-2 cells for permeability).
  • Pharmacophore modeling to identify critical functional groups for target engagement.
  • In vivo efficacy studies in disease models (e.g., rodent inflammation or tumor xenografts).
  • Patent landscape analysis to avoid infringement and identify novel applications .

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